- Product class 10: 1,2-benzisoxazoles and related compounds, Science of Synthesis, 2002, 11, 289-335
Cas no 92914-74-4 (1,2oxazolo5,4-bpyridin-3-amine)
1,2oxazolo5,4-bpyridin-3-amine Chemical and Physical Properties
Names and Identifiers
-
- Isoxazolo[5,4-b]pyridin-3-amine
- [1,2]oxazolo[5,4-b]pyridin-3-amine
- ISOXAZOLO[5,4-B]PYRIDIN-3-YLAMINE
- 3-aminoisoxazolo[5,4-b]pyridine
- isoxazolobpyridinylamine
- NIHLEQFZWNKMEY-UHFFFAOYSA-N
- Isoxazolo[5,4-b]pyridine-3-amine
- SBB046004
- isoxazolo[5,4-b]pyridine-3-ylamine
- STK506283
- AB0072924
- BB 0218932
- V9236
- J3.616.352F
- Isoxazolo[5,4-b]pyridin-3-amine, AldrichCPR
- E
- WLZ3394
- F2135-0802
- SCHEMBL1724585
- US10888567, Compound 2
- 2X-0710
- EN300-88546
- AKOS000275386
- MFCD04117798
- BDBM477106
- J-521614
- DTXSID20377105
- CS-0068043
- ALBB-008891
- SY081635
- DB-079438
- 92914-74-4
- 1,2oxazolo5,4-bpyridin-3-amine
-
- MDL: MFCD04117798
- Inchi: 1S/C6H5N3O/c7-5-4-2-1-3-8-6(4)10-9-5/h1-3H,(H2,7,9)
- InChI Key: NIHLEQFZWNKMEY-UHFFFAOYSA-N
- SMILES: N1=C(N)C2C(=NC=CC=2)O1
Computed Properties
- Exact Mass: 135.04300
- Monoisotopic Mass: 135.043261791g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 64.9
- XLogP3: 0.6
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Solid
- Melting Point: 212-214°C
- Solubility: DMSO (Slightly), Methanol (Slightly)
- PSA: 64.94000
- LogP: 1.38620
1,2oxazolo5,4-bpyridin-3-amine Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H301-H319
- Warning Statement: P301+P310-P305+P351+P338
- Hazardous Material transportation number:UN 2811 6.1 / PGIII
- WGK Germany:3
- Hazard Category Code: 25-36
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- HazardClass:IRRITANT
- Storage Condition:Room temperature
1,2oxazolo5,4-bpyridin-3-amine Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1,2oxazolo5,4-bpyridin-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CBR00108-1G |
Isoxazolo[5,4-b]pyridin-3-amine |
92914-74-4 | 1g |
¥1143.73 | 2023-11-14 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I893234-5g |
Isoxazolo[5,4-b]pyridin-3-amine |
92914-74-4 | 98% | 5g |
2,146.50 | 2021-05-17 | |
| Matrix Scientific | 039947-1g |
Isoxazolo[5,4-b]pyridin-3-ylamine |
92914-74-4 | 1g |
$330.00 | 2023-09-09 | ||
| Chemenu | CM172335-5g |
Isoxazolo[5,4-b]pyridin-3-ylamine |
92914-74-4 | 95% | 5g |
$338 | 2021-08-05 | |
| Chemenu | CM172335-10g |
Isoxazolo[5,4-b]pyridin-3-ylamine |
92914-74-4 | 95% | 10g |
$515 | 2021-08-05 | |
| TRC | I918125-100mg |
Isoxazolo[5,4-b]pyridin-3-amine |
92914-74-4 | 100mg |
$ 58.00 | 2023-09-07 | ||
| TRC | I918125-250mg |
Isoxazolo[5,4-b]pyridin-3-amine |
92914-74-4 | 250mg |
$ 87.00 | 2023-09-07 | ||
| TRC | I918125-500mg |
Isoxazolo[5,4-b]pyridin-3-amine |
92914-74-4 | 500mg |
$ 150.00 | 2023-09-07 | ||
| TRC | I918125-1g |
Isoxazolo[5,4-b]pyridin-3-amine |
92914-74-4 | 1g |
$ 210.00 | 2022-06-04 | ||
| Fluorochem | 036479-250mg |
Isoxazolo[5,4-b]pyridin-3-amine |
92914-74-4 | 97% | 250mg |
£23.00 | 2022-03-01 |
1,2oxazolo5,4-bpyridin-3-amine Production Method
Production Method 1
Production Method 2
- Preparation of new sulfonamide derivatives of isoxazolo[5,4-b]pyridine as antibacterial agents, Poland, , ,
Production Method 3
- Synthesis and antiproliferative activity in vitro of new 3-substituted aminoisoxazolo[5,4-b]pyridines, Acta Poloniae Pharmaceutica, 2003, 60(4), 293-301
Production Method 4
- A high-yielding method for the preparation of isoxazolopyridin-3-amine derivatives, Green Chemistry, 2016, 18(18), 4941-4946
Production Method 5
1.2 24 h, 20 °C
1.3 Solvents: Water ; 1 h, 20 °C
- Preparation of aminoisoxazolopyridines as inhibitors of tryptophan dioxygenases (IDO1 and TDO) and their use in therapy, World Intellectual Property Organization, , ,
Production Method 6
- New synthetic approach for isothiazolo[4,5-b]pyrazines and isoxazolo[5,4-b]pyridines, Chemica Scripta, 1984, 23(5), 209-11
Production Method 7
- The addition of hydroxylamine to derivatives of halopyridine carboxylic acids, Zeitschrift fuer Chemie, 1987, 27(9), 337-8
Production Method 8
1.2 5 h, 50 °C
- Substituted 3-aminoisoxazolopyridines as KCNQ2/3 modulators and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,
1,2oxazolo5,4-bpyridin-3-amine Raw materials
- 2-chloropyridine-3-carbonitrile
- Methanimidamide, N'-isoxazolo[5,4-b]pyridin-3-yl-N,N-dimethyl-
- Acetohydroxamic acid
- 4-chloropyridine-3-carbonitrile
- 2-fluoropyridine-3-carbonitrile
1,2oxazolo5,4-bpyridin-3-amine Preparation Products
1,2oxazolo5,4-bpyridin-3-amine Suppliers
1,2oxazolo5,4-bpyridin-3-amine Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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5. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
Additional information on 1,2oxazolo5,4-bpyridin-3-amine
Recent Advances in the Study of 1,2-Oxazolo[5,4-b]pyridin-3-amine (CAS: 92914-74-4): A Promising Scaffold in Medicinal Chemistry
The compound 1,2-oxazolo[5,4-b]pyridin-3-amine (CAS: 92914-74-4) has recently garnered significant attention in the field of medicinal chemistry due to its versatile pharmacological properties and potential therapeutic applications. This heterocyclic scaffold, characterized by its fused oxazole and pyridine rings, has been explored as a key structural motif in the development of novel bioactive molecules. Recent studies have highlighted its role in modulating various biological targets, including kinases, GPCRs, and enzymes involved in inflammatory and oncogenic pathways.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 1,2-oxazolo[5,4-b]pyridin-3-amine derivatives as selective inhibitors of cyclin-dependent kinases (CDKs), particularly CDK4/6, which are critical targets in cancer therapy. The researchers synthesized a series of analogs and evaluated their inhibitory activity using in vitro kinase assays and cell-based models. The lead compound, featuring a 4-fluorophenyl substitution at the 5-position, exhibited nanomolar potency against CDK4/6 and showed promising antiproliferative effects in breast cancer cell lines (MCF-7 and MDA-MB-231).
In addition to its anticancer potential, 1,2-oxazolo[5,4-b]pyridin-3-amine has been investigated for its anti-inflammatory properties. A 2024 study in European Journal of Medicinal Chemistry reported the design and synthesis of novel derivatives targeting the NLRP3 inflammasome, a key mediator of inflammatory responses. The optimized compounds demonstrated significant suppression of IL-1β release in LPS-primed macrophages, with minimal cytotoxicity. Molecular docking studies revealed that these derivatives interact with the NACHT domain of NLRP3, suggesting a potential mechanism of action.
Another emerging application of this scaffold is in the development of antimicrobial agents. Researchers have recently explored its incorporation into hybrid molecules targeting bacterial DNA gyrase and topoisomerase IV. A 2023 publication in Bioorganic & Medicinal Chemistry Letters described a series of 1,2-oxazolo[5,4-b]pyridin-3-amine conjugates with fluoroquinolone pharmacophores, which exhibited broad-spectrum activity against drug-resistant strains of Staphylococcus aureus and Escherichia coli. The most potent analog showed a MIC value of 0.5 μg/mL against MRSA, comparable to clinical antibiotics like ciprofloxacin.
The synthetic accessibility of 1,2-oxazolo[5,4-b]pyridin-3-amine derivatives has also been a focus of recent research. A 2024 protocol published in Organic Process Research & Development detailed a scalable, one-pot synthesis route using microwave-assisted cyclization, achieving yields of >85% with excellent purity. This methodological advancement addresses previous challenges in large-scale production and opens new possibilities for structure-activity relationship (SAR) studies.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of 1,2-oxazolo[5,4-b]pyridin-3-amine-based drugs. Recent ADMET studies have identified issues with metabolic stability and plasma protein binding in certain derivatives. However, structural modifications such as the introduction of polar groups or prodrug strategies have shown potential in overcoming these limitations, as reported in a 2024 review in Drug Discovery Today.
In conclusion, 1,2-oxazolo[5,4-b]pyridin-3-amine (CAS: 92914-74-4) represents a highly versatile scaffold with demonstrated potential across multiple therapeutic areas. The recent surge in research activity surrounding this compound reflects its growing importance in drug discovery. Future directions may include the exploration of its applications in neurodegenerative diseases and the development of targeted delivery systems to enhance tissue specificity.
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